2,4-Heptadecadiynoic Acid
CAS No.: 64034-02-2
Cat. No.: VC3757592
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64034-02-2 |
|---|---|
| Molecular Formula | C17H26O2 |
| Molecular Weight | 262.4 g/mol |
| IUPAC Name | heptadeca-2,4-diynoic acid |
| Standard InChI | InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-12H2,1H3,(H,18,19) |
| Standard InChI Key | JMRNAAJGQAFZRJ-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCC#CC#CC(=O)O |
| Canonical SMILES | CCCCCCCCCCCCC#CC#CC(=O)O |
Introduction
Chemical Identity and Structure
2,4-Heptadecadiynoic acid is characterized by a 17-carbon chain with two acetylene (triple bond) groups positioned at the 2nd and 4th carbon positions from the carboxylic acid terminus. This arrangement of conjugated triple bonds gives the molecule its distinctive reactivity profile and physical properties.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Formula | C17H26O2 |
| Molecular Weight | 262.39 g/mol |
| CAS Registry Number | 64034-02-2 |
| IUPAC Name | Heptadeca-2,4-diynoic acid |
| SMILES Notation | C#CC#CCCCCCCCCCCCCC(=O)O |
| Chemical Structure | Linear chain with two consecutive triple bonds near the carboxylic acid group |
The presence of conjugated triple bonds in the molecule creates a rigid linear segment that influences its physical properties and potential applications, particularly in the formation of ordered molecular assemblies .
Physical and Chemical Properties
2,4-Heptadecadiynoic acid exhibits distinct physical and chemical characteristics that make it suitable for specialized applications. The compound's properties are significantly influenced by its unique molecular structure, particularly the presence of the diacetylene functionality.
Physical Properties
Chemical Properties
| Property | Value | Source |
|---|---|---|
| pKa | 2.05±0.17 (Predicted) | |
| Reactivity | Susceptible to oxidation; Light-, air-, and heat-sensitive | |
| Functional Groups | Carboxylic acid, conjugated diacetylene |
The compound's reactivity is largely determined by its carboxylic acid group and the diacetylene moiety, which can undergo polymerization under appropriate conditions, particularly when exposed to UV radiation or heat .
Applications and Uses
2,4-Heptadecadiynoic acid has found specialized applications in materials science and analytical chemistry, with its most notable use being in thin film technology.
Langmuir-Blodgett Films
The most significant application of 2,4-heptadecadiynoic acid is as a reagent for creating Langmuir-Blodgett (LB) films . These ultrathin organized molecular assemblies are formed at the air-water interface and can be transferred onto solid substrates. The diacetylene functionality provides several advantageous properties:
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The rigid linear segment created by the conjugated triple bonds promotes molecular organization in monolayers
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When appropriately aligned, the diacetylene groups can undergo topochemical polymerization upon exposure to UV light
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The resulting polydiacetylene films exhibit interesting optical, electrical, and sensing properties
Research Applications
As a specialized chemical reagent, 2,4-heptadecadiynoic acid is employed in various research contexts:
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Fabrication of biosensors and chemosensors utilizing polydiacetylene's chromatic properties
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Development of model membrane systems for biophysical studies
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Exploration of surface chemistry and molecular self-assembly processes
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Creation of functional coatings with specific properties
Synthesis and Production
The synthesis of 2,4-heptadecadiynoic acid typically involves multiple steps to construct the specific arrangement of functional groups along the carbon chain.
| Hazard Type | Classification | Source |
|---|---|---|
| Skin Effects | Irritation (Category 2) | |
| Eye Effects | Serious eye irritation (Category 2A) | |
| Signal Word | Warning | |
| GHS Pictogram | Exclamation Mark (GHS07) |
First Aid Measures
In case of exposure:
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Skin contact: Wash with plenty of soap and water; remove contaminated clothing
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Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present
Analytical Methods and Characterization
Analytical techniques commonly used for the characterization of 2,4-heptadecadiynoic acid include:
Spectroscopic Methods
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Infrared (IR) spectroscopy: Identification of characteristic absorption bands for the carboxylic acid group (approximately 1700 cm⁻¹) and the C≡C stretching vibrations (approximately 2100-2260 cm⁻¹)
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR for structural confirmation
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UV-Visible spectroscopy: Particularly useful for monitoring polymerization reactions of the diacetylene groups
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): For purity determination
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Gas Chromatography (GC): Often used for analysis of derivatized samples
Thermal Analysis
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Differential Scanning Calorimetry (DSC): To determine thermal properties and phase transitions
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Thermogravimetric Analysis (TGA): For studying thermal stability and decomposition behavior
Research Developments and Future Perspectives
Although specific research findings were limited in the provided search results, the diacetylene moieties in compounds like 2,4-heptadecadiynoic acid continue to attract interest in materials science for several reasons:
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The topochemical polymerization of diacetylenes can produce conjugated polymers with interesting electronic and optical properties
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The color-changing properties of polydiacetylenes in response to various stimuli (temperature, pH, mechanical stress) make them candidates for sensing applications
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Advanced thin film technologies continue to explore these compounds for creating functional surfaces and interfaces
Current research directions likely include:
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Exploration of novel applications in biosensing and environmental monitoring
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Integration with other functional materials for developing smart materials
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Investigation of structure-property relationships to optimize performance in specific applications
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